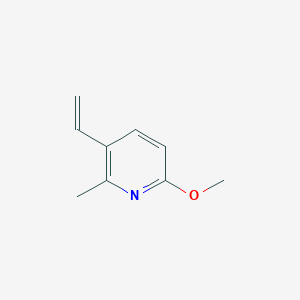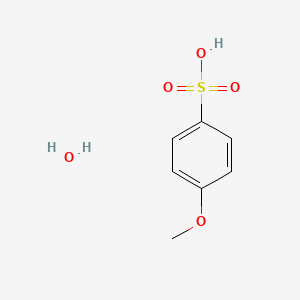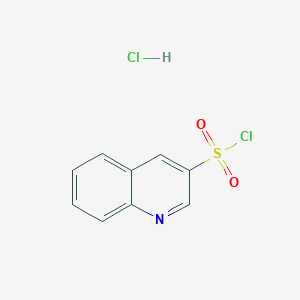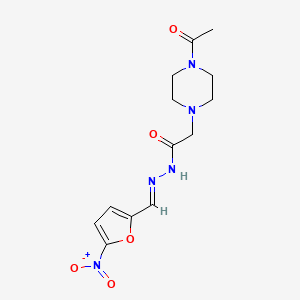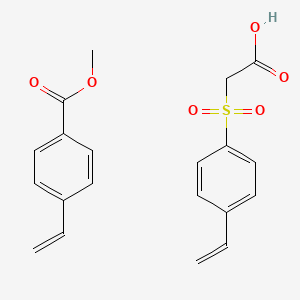
2-(4-Ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is a complex polymeric compound. It is synthesized through the polymerization of benzoic acid derivatives and sulfonyl acetic acid derivatives. This compound is notable for its unique chemical structure, which combines the properties of both benzoic acid and sulfonyl acetic acid, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid typically involves the polymerization of benzoic acid, 4-ethenyl-, methyl ester with 4-ethenylphenyl sulfonyl acetic acid. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as purification, drying, and milling to obtain the final polymer product with the desired properties.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Employed in the study of polymer-protein interactions and as a matrix for biomolecule immobilization.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and controlled release properties.
Industry: Utilized in the production of specialty polymers with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid involves its interaction with molecular targets through various pathways. The polymer can form hydrogen bonds, van der Waals interactions, and covalent bonds with other molecules, leading to changes in their physical and chemical properties. These interactions are crucial in applications such as drug delivery, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-ethyl-, methyl ester: A simpler ester derivative of benzoic acid.
Benzoic acid, 4-methyl-, methyl ester: Another ester derivative with a methyl group substitution.
4-Acetoxybenzoic acid methyl ester: An ester derivative with an acetoxy group.
Uniqueness
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is unique due to its polymeric nature, which imparts distinct mechanical, thermal, and chemical properties compared to its monomeric counterparts. The presence of both benzoic acid and sulfonyl acetic acid moieties in the polymer structure allows for versatile applications in various fields.
Propriétés
Formule moléculaire |
C20H20O6S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-(4-ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate |
InChI |
InChI=1S/C10H10O4S.C10H10O2/c1-2-8-3-5-9(6-4-8)15(13,14)7-10(11)12;1-3-8-4-6-9(7-5-8)10(11)12-2/h2-6H,1,7H2,(H,11,12);3-7H,1H2,2H3 |
Clé InChI |
YUJRHBZUYIQAHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


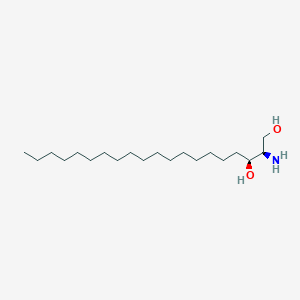
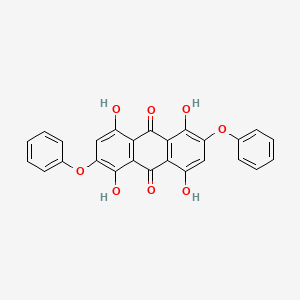
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
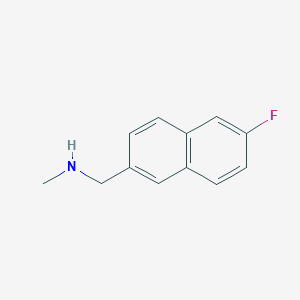
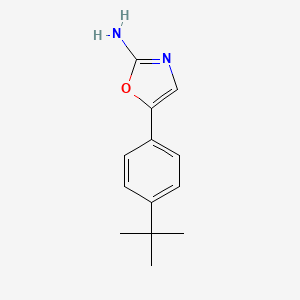
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
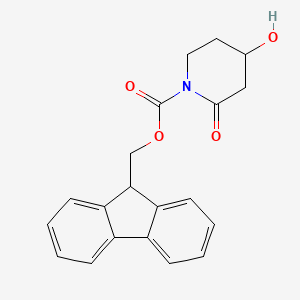
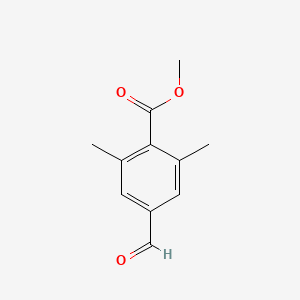
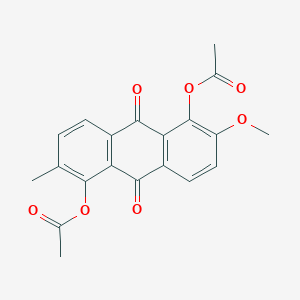
![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)
